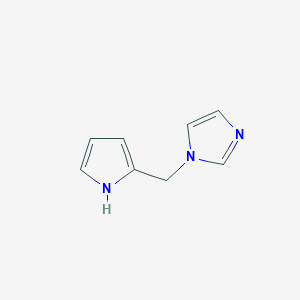
2-(Imidazol-1-ylmethyl)pyrrole
Cat. No. B8494746
M. Wt: 147.18 g/mol
InChI Key: NPGFWDXVPSMVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04259345
Procedure details


A solution of 2-(dimethylaminomethyl)pyrrole (24.8 g) and imidazole (13.6 g) in xylene (120 ml) are heated under reflux for 3 hours. The solution was cooled and the solid was filtered off and crystallised from ether to give 2-(imidazol-1-ylmethyl) pyrrole (15.3 g), m.p. 89°-90°, raised to 91°-92° on further crystallisation from water.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)[CH3:3].[NH:10]1C=CN=[CH:11]1>C1(C)C(C)=CC=CC=1>[N:2]1([CH2:4][C:5]2[NH:6][CH:7]=[CH:8][CH:9]=2)[CH:3]=[CH:11][N:10]=[CH:1]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CC=1NC=CC1
|
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised from ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=NC=C1)CC=1NC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
